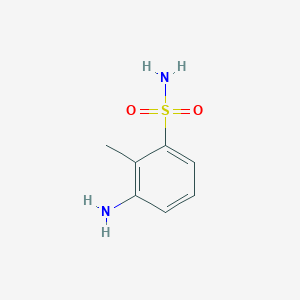

3-Amino-2-methylbenzene-1-sulfonamide

Descripción general

Descripción

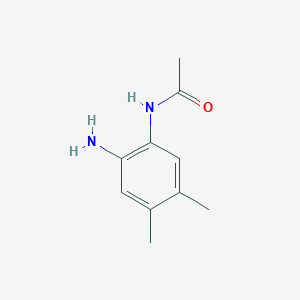

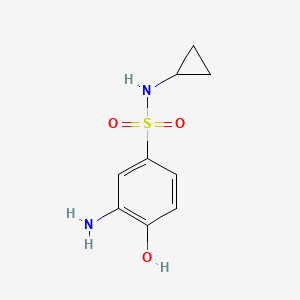

3-Amino-2-methylbenzene-1-sulfonamide is a molecule that falls under the category of sulfonamides . It has a molecular formula of C7H10N2O2S and a molecular weight of 186.23 .

Molecular Structure Analysis

The molecular structure of this compound consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, sulfonamides as a group are known to exhibit a range of pharmacological activities .Aplicaciones Científicas De Investigación

Antibiotic Detection in Food Products : Adrián et al. (2009) developed a sensitive enzyme-linked immunosorbent assay (ELISA) using antibodies against sulfonamide antibiotic congeners, which are derivatives of aminobenzenesulfonylamino, for the detection of sulfonamide antibiotics in milk samples. This method is significant for ensuring food safety, particularly in dairy products Adrián et al., 2009.

Cancer Cell Line Analysis and Drug Development : Owa et al. (2002) investigated sulfonamide-focused libraries in antitumor screens using human cancer cell lines. This research identified potent cell cycle inhibitors, contributing to the development of new anticancer drugs Owa et al., 2002.

Tumor-Associated Isozyme Inhibition : Ilies et al. (2003) synthesized halogenated sulfonamides to inhibit tumor-associated carbonic anhydrase IX, revealing leads for designing potent antitumor agents Ilies et al., 2003.

Environmental Degradation of Sulfonamides : Ricken et al. (2013) identified an unusual microbial pathway for the degradation of sulfamethoxazole and other sulfonamides, involving ipso-hydroxylation and subsequent fragmentation. This study is crucial for understanding the environmental impact and breakdown of sulfonamide antibiotics Ricken et al., 2013.

Molecular Structure and Conformation Studies : Petrov et al. (2008) used gas electron diffraction and quantum chemical methods to study the molecular structure and conformational properties of methylbenzene sulfonamide derivatives. This research is significant for understanding the physical and chemical properties of these compounds Petrov et al., 2008.

Enzyme Inhibitory Activities : Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, finding substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase Abbasi et al., 2019.

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-2-methylbenzene-1-sulfonamide is the enzyme dihydropteroate synthetase (DHPS) in bacteria . DHPS plays a crucial role in the synthesis of folic acid, a key component for bacterial growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of DHPS . It mimics the substrate para-aminobenzoic acid (PABA) and binds to the active site of DHPS, thereby preventing the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in folate synthesis .

Biochemical Pathways

By inhibiting DHPS, this compound disrupts the folate synthesis pathway . This leads to a deficiency in folic acid, which is essential for the synthesis of nucleotides and ultimately DNA. As a result, the affected bacteria cannot replicate, leading to a halt in their growth .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and replication . By disrupting the folate synthesis pathway, the compound prevents the bacteria from producing essential components for their survival .

Safety and Hazards

Direcciones Futuras

While specific future directions for 3-Amino-2-methylbenzene-1-sulfonamide are not available, sulfonamides as a group continue to be studied for their diverse range of pharmacological activities . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Propiedades

IUPAC Name |

3-amino-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTWUEBLPSAYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296188 | |

| Record name | 3-Amino-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036585-24-6 | |

| Record name | 3-Amino-2-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036585-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)

![4-[Butyl(ethyl)amino]benzoic acid](/img/structure/B1372548.png)

![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)

![2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid](/img/structure/B1372556.png)

![5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1372560.png)

![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1372561.png)